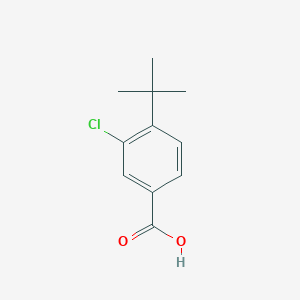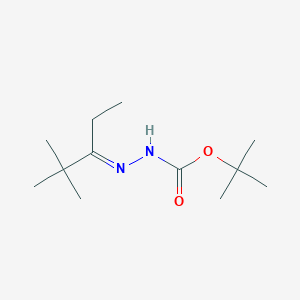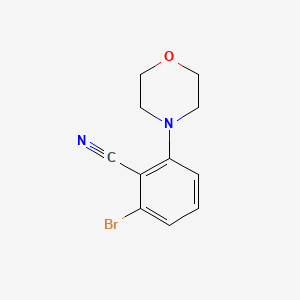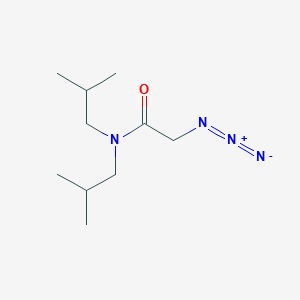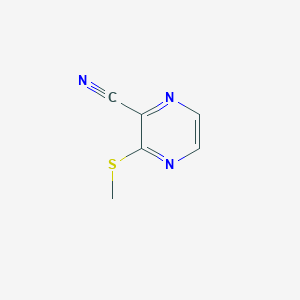
3-(Methylsulfanyl)pyrazine-2-carbonitrile
Overview
Description
3-(Methylsulfanyl)pyrazine-2-carbonitrile is a chemical compound that belongs to the pyrazine family. It is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) .
Synthesis Analysis
The synthesis of pyrazine derivatives has been achieved through various methods including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution . The high selectivity of 6-phenyl-3-phenylthio-pyrazinecarbonitrile could be produced in a good yield (86%) from the reaction with the presence of excess trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular formula of 3-(Methylsulfanyl)pyrazine-2-carbonitrile is C6H5N3S. Its molecular weight is 151.19 g/mol.Chemical Reactions Analysis
Pyrazinecarbonitrile is used as a precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . It is also an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
3-(Methylsulfanyl)pyrazine-2-carbonitrile: and its derivatives are explored for their potential therapeutic value. The pyrazine nucleus is a common motif in many pharmaceuticals due to its bioactivity. These compounds have been the subject of medicinal chemistry programs aiming to develop new drugs with improved efficacy and safety profiles .
Total Synthesis of Complex Molecules
The reactivity profile of pyrazine derivatives makes them suitable for innovative total synthesis approaches. They serve as building blocks for the construction of complex molecules, which can lead to the discovery of new drugs and materials .
Antimicrobial and Antiviral Activity
Pyrazine derivatives, including 3-(Methylsulfanyl)pyrazine-2-carbonitrile , have been tested for antimicrobial and antiviral activities. They show promise in the development of new treatments for infectious diseases, with some compounds exhibiting inhibitory effects against pathogens like Mycobacterium tuberculosis .
Agricultural Chemistry
In agriculture, pyrazine derivatives can function as alert signal molecules. They may be used as deterrents or attractants for pests, contributing to the development of environmentally friendly pesticides .
Food Industry Applications
Pyrazines contribute significantly to the flavors and aromas of various foods. As such, 3-(Methylsulfanyl)pyrazine-2-carbonitrile could be used to enhance the sensory qualities of food products, especially in heat-treated foods like roasted nuts and coffee .
Synthetic Methodologies
The chemical structure of pyrazine derivatives allows for the exploration of new synthetic methodologies. This can lead to more efficient and sustainable chemical processes in the pharmaceutical and chemical industries .
Safety and Hazards
The safety data sheet for Pyrazine-2-carbonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .
properties
IUPAC Name |
3-methylsulfanylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNUFQBYLIVBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




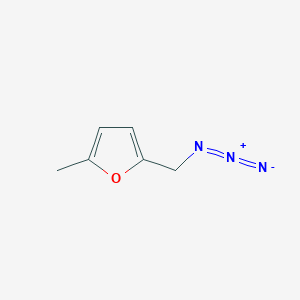

![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)

